Tutocaine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tutocaine hydrochloride is a local anesthetic that was synthesized in Germany by a team of Bayer AG scientists led by pharmacologist Werner Schulemann in 1924 . It was developed as an alternative to other local anesthetics like cocaine, eucaine, amylocaine, and procaine, offering a less toxic yet more potent option . This compound is known for its ability to effectively block pain without imposing significant adverse effects .
Preparation Methods
The synthesis of tutocaine hydrochloride involves several steps, starting with the preparation of the base compound, tutocaine. The synthetic route typically includes the following steps:
Formation of the base compound: The initial step involves the reaction of specific aromatic and aliphatic amines with appropriate acid chlorides to form the base compound.
Hydrochloride formation: The base compound is then reacted with hydrochloric acid to form this compound.
Industrial production methods involve the large-scale synthesis of the base compound followed by its conversion to the hydrochloride salt. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Tutocaine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tutocaine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of local anesthetics and their chemical properties.
Biology: this compound is used in biological research to study its effects on nerve cells and ion channels.
Mechanism of Action
Tutocaine hydrochloride exerts its effects by blocking sodium ion channels on nerve membranes. This action inhibits the generation and conduction of nerve impulses, leading to a loss of sensation in the targeted area . The molecular targets involved in this mechanism are the sodium ion channels, which are essential for the propagation of nerve signals .
Comparison with Similar Compounds
Tutocaine hydrochloride is unique in its balance of potency and toxicity compared to other local anesthetics. Similar compounds include:
Cocaine: This compound is up to eight times less toxic than cocaine.
Procaine: It is twice as powerful as procaine.
Eucaine: Another alternative to cocaine, but this compound offers a better safety profile.
Amylocaine: Similar in use but less potent compared to this compound.
This compound stands out due to its higher potency and lower toxicity, making it a preferred choice in various medical and research applications .
Properties
CAS No. |
532-62-7 |
---|---|
Molecular Formula |
C14H23ClN2O2 |
Molecular Weight |
286.80 g/mol |
IUPAC Name |
[4-(dimethylamino)-3-methylbutan-2-yl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-10(9-16(3)4)11(2)18-14(17)12-5-7-13(15)8-6-12;/h5-8,10-11H,9,15H2,1-4H3;1H |
InChI Key |
ZGKJESGFAPAQKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)C(C)OC(=O)C1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.